Home > Products > Screening Compounds P18404 > TRPM8 antagonist 2
TRPM8 antagonist 2 -

TRPM8 antagonist 2

Catalog Number: EVT-2852573
CAS Number:
Molecular Formula: C26H26N2O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Aminopropyl)-2-[(3-Methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide (AMTB)

    Compound Description: AMTB is a well-established TRPM8 antagonist frequently used in research to investigate the role of TRPM8 in various physiological and pathological processes. It acts by blocking the channel's activity, preventing the influx of cations like calcium that are essential for TRPM8's downstream effects [, ].

    Compound Description: (-)-Menthyl 1 is a TRPM8 antagonist derived from (-)-menthol, a known TRPM8 agonist. It exhibits inhibitory activity against both menthol- and icilin-evoked calcium responses in human TRPM8 []. Interestingly, it shows species-dependent inhibition, displaying more potent antagonism at rat TRPM8 compared to the human ortholog.

β-Lactam Derivatives

    Compound Description: Several papers discuss a series of β-lactam derivatives developed as potent and selective TRPM8 antagonists. These compounds were designed based on the structure of a previously identified antagonist, N, N′-dibenzyl tryptamine. Researchers explored various modifications to the β-lactam scaffold, including changes to the C-terminal ester group, the N′-terminal benzyl substituents, and the stereochemistry of specific chiral centers [, , ]. These modifications were aimed at optimizing the compounds’ TRPM8 antagonist potency, selectivity, and pharmacokinetic properties.

AMG 333

    Compound Description: AMG 333, chemically known as (S)-6-(((3-fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid, represents another class of TRPM8 antagonists. This compound was specifically investigated for its potential in treating migraine and was advanced to clinical trials [].

  • VBJ103: This novel antagonist demonstrated efficacy against oxaliplatin-induced cold hyperalgesia with subcutaneous administration [].
  • KPR-2579: This compound showed inhibitory effects on acetic acid-induced bladder afferent hyperactivity in rats [].
  • PF-05105679: This antagonist, developed by Pfizer, exhibited clinical efficacy in treating cold-related pain [].
  • M8-An: This compound, characterized in rats, attenuated cold hypersensitivity after peripheral nerve injury [].
Overview

TRPM8 antagonist 2 is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of the transient receptor potential melastatin 8 channel, which is implicated in various physiological and pathological processes. This antagonist is classified under the category of β-lactam derivatives, known for their ability to selectively inhibit TRPM8 activity, which is activated by menthol and cold temperatures.

Source and Classification

The compound is synthesized from β-lactam scaffolds, which provide a novel pharmacophore for developing selective TRPM8 antagonists. Research indicates that these compounds exhibit high selectivity and potency against TRPM8 channels while showing reduced activity on other related channels such as TRPA1 and TRPV1 . The classification of TRPM8 antagonist 2 falls under small molecule inhibitors specifically targeting ion channels involved in sensory perception and pain pathways.

Synthesis Analysis

Methods

The synthesis of TRPM8 antagonist 2 involves several key steps, primarily focusing on the creation of β-lactam derivatives. The general synthetic route includes:

  1. Formation of Key Intermediates: Starting materials are reacted with chloroacetyl or racemic 2-chloropropanoyl chloride to yield linear intermediates.
  2. Cyclization: Base-mediated cyclization of these intermediates leads to the formation of β-lactam derivatives.
  3. Functionalization: Further modifications are made to introduce various substituents that enhance the hydrophobic character and selectivity towards TRPM8 .

Technical Details

The synthesis often employs high-throughput screening techniques to evaluate the activity of synthesized compounds against TRPM8 channels expressed in cell lines. Electrophysiological assays measure the inhibitory effects on menthol-induced calcium flux, allowing for the determination of IC50 values, which indicate the potency of the antagonists .

Molecular Structure Analysis

The molecular structure of TRPM8 antagonist 2 features a β-lactam ring system that is crucial for its biological activity. This structure allows for specific interactions with the TRPM8 channel, stabilizing its closed state and preventing activation by agonists like menthol.

Data

  • Molecular Weight: Specific molecular weights vary depending on substituents.
  • IC50 Values: The most potent derivatives exhibit IC50 values in the low nanomolar range (e.g., 0.2 nM), indicating strong inhibition of TRPM8 activity .
Chemical Reactions Analysis

TRPM8 antagonist 2 undergoes several chemical transformations during its synthesis, including:

  • Acylation Reactions: These reactions are critical for introducing functional groups that enhance the compound's selectivity.
  • Cyclization Reactions: The formation of the β-lactam ring through cyclization is a pivotal step that influences the compound's pharmacological profile .

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure purity and yield. The final products are characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their structures.

Mechanism of Action

TRPM8 antagonist 2 functions by binding to specific sites on the TRPM8 channel, leading to negative allosteric modulation. This binding stabilizes the channel in a closed conformation, effectively preventing its activation by cold temperatures or menthol.

Process and Data

  • Binding Sites: Molecular modeling studies have identified two key binding sites that facilitate hydrophobic interactions with the β-lactam scaffold.
  • Electrophysiological Evidence: Experimental data demonstrate significant blockade of TRPM8-mediated calcium influx upon application of the antagonist, confirming its mechanism of action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: The β-lactam moiety can be sensitive to hydrolysis under acidic or basic conditions .
Applications

TRPM8 antagonist 2 has potential applications in various scientific fields:

  • Pain Management: Due to its ability to inhibit cold sensation pathways, it may serve as a therapeutic agent in treating neuropathic pain conditions.
  • Cancer Research: Studies suggest that TRPM8 antagonists can inhibit cancer cell proliferation, particularly in androgen-dependent prostate cancer models .
  • Sensory Research: It provides a valuable tool for studying sensory transduction mechanisms involving temperature sensation.

Properties

Product Name

TRPM8 antagonist 2

IUPAC Name

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1

InChI Key

HHVOOJDLCVOLKI-VWLOTQADSA-N

SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Solubility

not available

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.